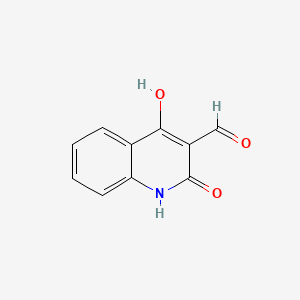

2,4-Dihydroxy-3-formylquinoline

描述

Contextualization within Quinoline (B57606) Alkaloid Chemistry and Nitrogen Heterocycles

Quinoline, a fused heterocyclic aromatic compound, forms the core of numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities. nih.govbiointerfaceresearch.com This scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to various biological targets. nih.govresearchgate.net Nitrogen heterocycles, like quinoline, are fundamental components of many biologically active compounds and are integral to the development of new pharmaceuticals. researchgate.netrsc.org

2,4-Dihydroxy-3-formylquinoline belongs to this important class of nitrogen-containing heterocycles. researchgate.netrsc.org The quinoline framework itself is known to be a versatile pharmacophore with applications in the development of anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.gov The presence of hydroxyl groups at the 2 and 4 positions, along with a formyl group at the 3 position, imparts specific reactivity and potential for further chemical modifications, positioning it as a valuable intermediate in the synthesis of novel quinoline derivatives.

Significance of the 2,4-Dihydroxyquinoline Scaffold in Medicinal Chemistry and Drug Discovery

The 2,4-dihydroxyquinoline core, also known as 4-hydroxy-2-quinolone, is a significant pharmacophore in its own right. pharmacompass.comtcichemicals.com This scaffold is present in various natural products and has been the subject of extensive research in medicinal chemistry. researchgate.net Derivatives of 2,4-dihydroxyquinoline have been investigated for a range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. nih.govbenthamscience.com

The structural features of the 2,4-dihydroxyquinoline moiety allow for diverse chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. nih.govpreprints.org For instance, the hydroxyl groups can be alkylated or acylated, and the quinolone ring system can participate in various cycloaddition and condensation reactions. preprints.orgmdpi.com This chemical tractability allows for the generation of libraries of compounds for screening in drug discovery programs. researchgate.net Human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, has been identified as a target for quinoline derivatives, highlighting the potential of this scaffold in developing treatments for cancer and autoimmune diseases. rsc.org

Role of the Formyl Group in 3-Substituted Quinolines for Synthetic Transformations

The formyl group (-CHO) at the 3-position of the quinoline ring is a highly reactive and versatile functional group that serves as a linchpin for a multitude of synthetic transformations. chemijournal.com This aldehyde functionality can readily undergo a variety of chemical reactions, including oxidation, reduction, and condensation with nucleophiles. nih.gov These reactions provide a straightforward entry point for introducing a wide range of substituents and for constructing more complex heterocyclic systems fused to the quinoline core. nih.govrsc.org

For example, the formyl group can be converted into other functional groups such as carboxyl, hydroxymethyl, or cyano groups. nih.gov It can also serve as an electrophilic partner in condensation reactions with amines, hydrazines, and active methylene (B1212753) compounds to form imines, hydrazones, and various heterocyclic rings, respectively. chemijournal.comresearchgate.net The Vilsmeier-Haack reaction is a common method for introducing the formyl group onto the quinoline scaffold, often yielding 2-chloro-3-formylquinolines which are themselves valuable synthetic intermediates. chemijournal.com The reactivity of the formyl group makes 3-formylquinolines, including this compound, key building blocks in the construction of novel, potentially bioactive molecules. researchgate.netresearchgate.net

Overview of Research Trajectories for this compound and its Analogs

Current research involving this compound and its analogs is multifaceted, primarily focusing on its utility as a synthetic intermediate for the creation of novel compounds with potential therapeutic applications. researchgate.netresearchgate.net Scientists are exploring various synthetic routes to modify the core structure, leveraging the reactivity of both the hydroxyl and formyl groups to generate diverse molecular architectures. numberanalytics.com

One major research trajectory involves the use of this compound as a precursor for the synthesis of fused heterocyclic systems. By reacting the formyl group with various binucleophiles, researchers can construct novel polycyclic compounds that may exhibit unique biological activities. researchgate.net Another area of investigation focuses on the derivatization of the hydroxyl groups to modulate the compound's physicochemical properties and biological profile. preprints.org

Furthermore, there is growing interest in the potential of quinoline derivatives as anticancer agents. researchgate.netnih.gov Research is being directed towards synthesizing analogs of this compound and evaluating their cytotoxic activity against various cancer cell lines. nih.gov The overarching goal of these research efforts is to exploit the chemical versatility of this compound to develop new therapeutic agents and functional materials. numberanalytics.com

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-7-9(13)6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVGWZCNIAHMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967368 | |

| Record name | 2,4-Dihydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-89-5 | |

| Record name | 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-3-quinolinecarbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordictamnal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2,4 Dihydroxy 3 Formylquinoline

Reactions Involving the Formyl Group (–CHO)

The aldehyde functionality at the C-3 position is a key site for a variety of chemical modifications, including condensation, cyclization, and redox reactions.

Condensation Reactions for Schiff Base Formation

The formyl group of 2,4-dihydroxy-3-formylquinoline readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. ekb.egresearchgate.net These reactions typically proceed by refluxing the quinoline (B57606) derivative with the corresponding amine in a suitable solvent like ethanol. ekb.egconicet.gov.armdpi.com The formation of the characteristic imine (-HC=N-) bond is confirmed through spectroscopic methods. ekb.egconicet.gov.ar This straightforward reaction provides a pathway to a wide range of Schiff base derivatives with potential biological activities. ekb.egresearchgate.net

For instance, condensation with various primary amines such as 2-aminobenzenethiol, thiazol-2-amine, and 4-aminophenol (B1666318) has been reported to yield the corresponding Schiff bases. ekb.eg The reaction with phenylhydrazine (B124118) also leads to the formation of a hydrazone, a class of compounds related to Schiff bases. researchgate.net

Table 1: Examples of Schiff Bases Derived from this compound

| Reactant Amine | Resulting Schiff Base | Reference |

| 2-Aminobenzenethiol | 3-(((2-mercaptophenyl)imino)methyl)quinoline-2,4-diol | ekb.eg |

| Thiazol-2-amine | 3-((thiazol-2-ylimino)methyl)quinoline-2,4-diol | ekb.eg |

| 4-Aminophenol | 3-(((4-hydroxyphenyl)imino)methyl)quinoline-2,4-diol | ekb.eg |

| Phenylhydrazine | 2,4-dihydroxy-3-((2-phenylhydrazinylidene)methyl)quinoline | researchgate.net |

Cyclization Reactions and Annulation Strategies

The formyl group, often in concert with the adjacent hydroxyl group, serves as a crucial handle for constructing fused heterocyclic systems. These reactions, known as annulation strategies, lead to the formation of novel ring systems appended to the quinoline core.

Furoquinolines: The synthesis of furo[2,3-b]quinolines can be achieved through intramolecular cyclization pathways. While specific examples starting directly from this compound are less common, the analogous 2-quinolones are known to be valuable precursors for furoquinolone synthesis. nih.gov For instance, the reaction of 4-hydroxy-2-quinolones with various reagents can lead to the formation of fused furan (B31954) rings. nih.gov

Pyranoquinolines: Pyranoquinolines are another class of fused heterocycles accessible from quinoline precursors. The formyl group can participate in cyclization reactions to form a pyran ring. For example, the reaction of 2-chloro-3-formylquinolines with prenyl alcohol in the presence of a base can lead to the formation of pyrano[2,3-b]quinolines. researchgate.net Additionally, multicomponent reactions involving 8-hydroxyquinoline (B1678124) and cinnamonitriles can yield pyrano[3,2-h]quinolines. mdpi.com

Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]quinolines often involves the reaction of a quinoline derivative containing a formyl group with a hydrazine (B178648) derivative. mdpi.commdpi.com The formyl group provides the necessary carbon atom for the formation of the pyrazole (B372694) ring. For example, 2-chloro-3-formylquinolines react with hydrazine or methylhydrazine to form pyrazolo[3,4-b]quinolines. mdpi.com The reaction typically proceeds through an initial attack of the hydrazine on the aldehyde group. mdpi.com

Oxidation and Reduction Pathways

The formyl group of this compound can be either oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

Oxidation: Oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. For example, the oxidation of the related 2-chloroquinoline-3-carbaldehyde (B1585622) to 2-chloroquinoline-3-carboxylic acid has been reported. nih.gov A similar transformation would be expected for the 2,4-dihydroxy derivative.

Reduction: The formyl group can be reduced to a primary alcohol. This transformation can be accomplished using reducing agents such as sodium borohydride. A one-pot reductive alkylation of 2,4-dihydroxyquinolines has been developed using a Hantzsch ester-mediated Knoevenagel condensation-reduction reaction with aldehydes, providing C-3 alkylated products. nih.gov

Reactions at the Hydroxyl Groups (–OH)

The two hydroxyl groups at the C-2 and C-4 positions are also sites of chemical reactivity, participating in etherification, esterification, and influencing the tautomeric equilibrium of the molecule.

Etherification and Esterification Reactions

The hydroxyl groups of 2,4-dihydroxyquinoline derivatives can undergo etherification and esterification reactions.

Etherification: Alkylation of the hydroxyl groups to form ethers is a common transformation. For example, the reaction of 4-hydroxy-2-quinolones with alkyl iodides or benzyl (B1604629) bromides in the presence of a catalyst like silver carbonate can lead to the formation of 2,4-dialkoxyquinolines. preprints.org

Esterification: The hydroxyl groups can be acylated to form esters. For instance, the reaction with acetyl chloride would be expected to yield the corresponding acetate (B1210297) esters.

Tautomerism and Keto-Enol Equilibrium Implications

This compound exists in a tautomeric equilibrium between the dihydroxy (enol) form and the keto-enol forms (4-hydroxy-2-quinolone and 2-hydroxy-4-quinolone). google.commasterorganicchemistry.comyoutube.comlibretexts.org The position of this equilibrium is influenced by factors such as the solvent and the presence of other functional groups. masterorganicchemistry.com For most simple carbonyl compounds, the keto form is generally favored at equilibrium. masterorganicchemistry.comlibretexts.org However, factors like conjugation and intramolecular hydrogen bonding can stabilize the enol form. libretexts.orgyoutube.com The presence of the formyl group and the fused aromatic ring system in this compound will influence this equilibrium. The different tautomers can exhibit distinct chemical reactivity. For example, the 4-hydroxy-2(1H)-quinolone tautomer is a key intermediate in many reactions. researchgate.net The keto-enol tautomerism plays a crucial role in the reactivity of the molecule, as the enol form is nucleophilic at the alpha-carbon and can react with electrophiles. masterorganicchemistry.com

Table 2: Tautomeric Forms of 2,4-Dihydroxyquinoline

| Tautomeric Form | Structure |

| 2,4-Dihydroxyquinoline (Enol form) | |

| 4-Hydroxy-2(1H)-quinolone (Keto-enol form) | |

| 2-Hydroxy-4(1H)-quinolone (Keto-enol form) |

Ring Functionalization and Derivatization on the Quinoline Core

Nitration is a classic example of electrophilic aromatic substitution on this scaffold. The regioselectivity of the reaction can, however, be highly dependent on the reaction conditions. For instance, while preparative experiments on 4-hydroxyquinoline (B1666331) derivatives typically yield 6- and 8-nitro compounds, treatment with nitric acid alone can lead to substitution at the C-3 position. chempedia.info In the case of substituted 4-hydroxy-2-quinolones, nitration procedures have been established to introduce nitro groups onto the benzene (B151609) ring, which can then be reduced to form amino groups, providing a handle for further derivatization. nih.gov

Direct nucleophilic aromatic substitution on the this compound core is not a viable synthetic route due to the absence of suitable leaving groups. The hydroxyl groups at the C-2 and C-4 positions are poor leaving groups. Therefore, a common synthetic strategy involves the activation of these positions by converting the hydroxyls into halogens, typically chlorides. This transformation is readily achieved by treating the 2,4-dihydroxyquinoline scaffold with a reagent such as phosphorus oxychloride (POCl₃), yielding the corresponding 2,4-dichloroquinoline (B42001) derivative.

Once formed, 2,4-dichloro-3-formylquinoline becomes an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Research on analogous systems like 2,4-dichloroquinazolines and 2,4-dichloropyrimidines has shown that there is a distinct regioselectivity between the C-2 and C-4 positions. nih.govwuxiapptec.com The carbon atom at the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. nih.gov This preference is attributed to electronic factors, where the C-4 position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic site. nih.gov This allows for the selective substitution of the C-4 chloride by various nucleophiles, such as primary and secondary amines, while leaving the C-2 chloride intact for subsequent transformations. nih.govnih.gov

Similar to nucleophilic substitution, metal-catalyzed cross-coupling reactions require the presence of a leaving group, typically a halide, on the quinoline core. Consequently, the synthetic pathway begins with the conversion of this compound to its more reactive 2,4-dichloro counterpart. This dichloro derivative serves as a versatile substrate for various palladium-catalyzed reactions, including the Sonogashira and Suzuki couplings, enabling the formation of new carbon-carbon bonds with high regioselectivity. beilstein-journals.orgnih.govbeilstein-journals.org

Research has demonstrated a stepwise approach to functionalizing the 2,4-dichloroquinoline scaffold. The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, can be performed with high selectivity at the C-2 position. beilstein-journals.orgnih.govbeilstein-journals.org The greater reactivity of the C-2 chloro group is attributed to the electronic influence of the adjacent heterocyclic nitrogen atom, which makes the C-2 position more susceptible to oxidative addition by the palladium(0) catalyst. beilstein-journals.org This initial reaction yields a 2-alkynyl-4-chloroquinoline intermediate. beilstein-journals.orgnih.gov

This intermediate can then be subjected to a subsequent Suzuki coupling reaction, which pairs the remaining C-4 chloro group with an arylboronic acid. beilstein-journals.orgnih.gov This second coupling proceeds efficiently at the C-4 position, allowing for the synthesis of diverse 2-alkynyl-4-arylquinolines. beilstein-journals.orgnih.gov This two-step, one-pot approach highlights the differential reactivity of the two chlorine atoms, enabling controlled and selective derivatization of the quinoline core.

Table 1: Regioselective Sonogashira Coupling of 2,4-Dichloroquinoline with Terminal Alkynes beilstein-journals.orgnih.gov

| Entry | Alkyne (R) | Product (2-alkynyl-4-chloroquinoline) | Yield (%) |

| 1 | Phenylacetylene | 4-Chloro-2-(phenylethynyl)quinoline | 92 |

| 2 | 1-Hexyne | 4-Chloro-2-(hex-1-yn-1-yl)quinoline | 85 |

| 3 | 3,3-Dimethyl-1-butyne | 4-Chloro-2-((3,3-dimethylbut-1-yn-1-yl)quinoline | 82 |

| 4 | (4-Fluorophenyl)acetylene | 4-Chloro-2-((4-fluorophenyl)ethynyl)quinoline | 90 |

| 5 | Prop-2-yn-1-ol | 3-(4-Chloroquinolin-2-yl)prop-2-yn-1-ol | 88 |

Reaction Conditions: 2,4-dichloroquinoline, terminal alkyne, 10% Pd/C, PPh₃, CuI, H₂O.

Table 2: Suzuki Coupling of 2-Alkynyl-4-chloroquinolines with Arylboronic Acids beilstein-journals.orgnih.gov

| Entry | 2-Alkynyl Substituent | Arylboronic Acid (Ar) | Product (2-alkynyl-4-arylquinoline) | Yield (%) |

| 1 | -C≡C-Ph | Phenylboronic acid | 4-Phenyl-2-(phenylethynyl)quinoline | 94 |

| 2 | -C≡C-(CH₂)₃CH₃ | Phenylboronic acid | 2-(Hex-1-yn-1-yl)-4-phenylquinoline | 90 |

| 3 | -C≡C-C(CH₃)₃ | Phenylboronic acid | 2-((3,3-Dimethylbut-1-yn-1-yl)-4-phenylquinoline | 85 |

| 4 | -C≡C-Ph | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)-2-(phenylethynyl)quinoline | 88 |

| 5 | -C≡C-Ph | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-(phenylethynyl)quinoline | 92 |

Reaction Conditions: 2-alkynyl-4-chloroquinoline, arylboronic acid, (PPh₃)₂PdCl₂, Cs₂CO₃, PCy₃, dioxane/H₂O.

Advanced Characterization and Structural Elucidation of 2,4 Dihydroxy 3 Formylquinoline Derivatives

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is fundamental to the characterization of quinoline (B57606) derivatives, providing detailed information about their atomic composition and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For quinoline derivatives, ¹H and ¹³C NMR provide critical information about the hydrogen and carbon skeletons, while 2D-NMR experiments like COSY, HSQC, and HMBC reveal connectivity between atoms.

¹H NMR: In the ¹H NMR spectrum of quinoline derivatives, the protons on the aromatic rings typically appear in the downfield region (δ 7.0-9.5 ppm). mdpi.com The chemical shifts are influenced by the electronic effects of substituents on the quinoline core. For instance, in a 4-hydroxy-1-methylquinolin-2(1H)-one derivative, the protons of the quinoline ring (H-5, H-6, H-7, H-8) resonate at specific chemical shifts, and their coupling patterns (e.g., doublets, triplets) help in their assignment. nih.gov The proton of a formyl group (-CHO), if present, would typically appear as a singlet further downfield (around δ 10.0 ppm). The protons of hydroxyl groups (-OH) often appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the quinolone ring is typically observed around δ 160-170 ppm. nih.gov Carbons of the aromatic ring appear in the δ 115-150 ppm range. The carbon of the formyl group is also characteristic, resonating significantly downfield.

2D-NMR: Two-dimensional NMR techniques are crucial for unambiguous assignment of complex spectra.

COSY (Correlation Spectroscopy) helps to identify proton-proton (¹H-¹H) spin-spin coupling networks, establishing the connectivity of adjacent protons in the quinoline ring system. oaji.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the assignment of protons to their corresponding carbons. oaji.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as linking the formyl group to the C3 position of the quinoline ring. oaji.net

Table 1: Representative ¹H NMR Spectral Data for a 4-hydroxy-1-methyl-3-(pyrazol-5-yl)quinolin-2(1H)-one derivative nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (pyrazole) | 2.25 | singlet | - |

| CH₃ (N-methyl) | 3.64 | singlet | - |

| H-6 | 7.42 | triplet | 7.2 |

| H-8 | 7.67 | doublet | 7.2 |

| H-7 | 7.85 | triplet | 7.2 |

| H-5 | 8.13 | doublet | 7.2 |

| NH (pyrazole) | 11.28 | broad singlet | - |

| OH (C4) | 12.33 | broad singlet | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,4-dihydroxy-3-formylquinoline derivatives, the IR spectrum shows characteristic absorption bands.

The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. nih.gov The carbonyl group (C=O) of the quinolone structure typically shows a strong absorption band around 1650 cm⁻¹. nih.gov The formyl group gives rise to two characteristic absorptions: a C=O stretching band, which may be distinct from the quinolone carbonyl, and a C-H stretching band of the aldehyde proton around 2850-2750 cm⁻¹. The aromatic C=C bonds and C-H bonds of the quinoline ring result in multiple bands in the 1600-1450 cm⁻¹ and 3100-3000 cm⁻¹ regions, respectively. nih.gov

Table 2: Key IR Absorption Bands for a 4-hydroxy-1-methylquinolin-2(1H)-one Derivative nih.gov

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H | 3440 | Hydroxyl group |

| N-H | 3281 | Amine/Amide group |

| C-H (aromatic) | 3014 | Aromatic C-H stretch |

| C-H (aliphatic) | 2982, 2936 | Aliphatic C-H stretch |

| C≡N | 2201, 2194, 2174 | Nitrile group stretch |

| C=O (quinolone) | 1651 | Carbonyl stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. mdpi.com

For a this compound derivative, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can reveal the loss of stable neutral molecules like CO, H₂O, or the formyl group, which helps to confirm the proposed structure. For example, the mass spectrum of a related derivative showed the molecular ion peak (M⁺) at m/z 367, which was the most intense peak (100% relative intensity), confirming its molecular weight. nih.gov

Table 3: Mass Spectrometry Data for a Substituted 4-hydroxy-1-methylquinolin-2(1H)-one Derivative nih.gov

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 367 | 100 | M⁺ (Molecular Ion) |

| 337 | 38 | Fragment |

| 292 | 31 | Fragment |

| 251 | 26 | Fragment |

| 195 | 38 | Fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as the aromatic quinoline ring system. The UV-Vis spectrum provides information about the electronic transitions within the molecule.

Quinoline and its hydroxy derivatives exhibit characteristic absorption maxima (λmax). nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the quinoline ring and the solvent used. The introduction of hydroxyl and formyl groups, which act as auxochromes and chromophores respectively, is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to the parent quinoline molecule. A study on the determination of quinoline and 2-hydroxyquinoline (B72897) developed a spectrophotometric method based on measurements at specific wavelengths (289 nm, 326 nm, and 380 nm) to quantify these compounds. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating pure compounds from reaction mixtures and for assessing the purity of the final products.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. heteroletters.org

In the context of synthesizing this compound derivatives, TLC would be performed on a plate coated with a stationary phase, typically silica (B1680970) gel. heteroletters.org A small spot of the reaction mixture is applied to the plate, which is then developed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). The different components of the mixture travel up the plate at different rates, resulting in their separation. The positions of the separated spots are visualized (e.g., under UV light) and their retention factors (Rf) are calculated. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and can be used for identification purposes. By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be effectively monitored. The presence of a single spot for the final product indicates a high degree of purity.

Column Chromatography

Column chromatography is a fundamental purification technique extensively used in the isolation of this compound derivatives from reaction mixtures. researchgate.net This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

The most commonly employed stationary phase for the purification of these quinoline derivatives is silica gel. researchgate.netresearchgate.net Neutral alumina (B75360) has also been utilized as a solid support. heteroletters.org The choice of the mobile phase, or eluent, is critical for achieving effective separation. Researchers frequently use a combination of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). researchgate.netresearchgate.netnih.gov The ratio of these solvents is optimized to effectively elute the desired compound. For instance, a 40:60 mixture of petroleum ether and ethyl acetate has been successfully used to purify 2,4-dihydroxy-3-(indol-2-)-yl-quinoline. researchgate.net In other cases, different ratios of ethyl acetate and hexane are employed. researchgate.net For certain quinolone analogues, a 1:1 mixture of ethyl acetate and petroleum ether is effective. nih.gov The progress of the separation is monitored by Thin Layer Chromatography (TLC), and fractions containing the pure compound are combined. researchgate.netnih.gov

Table 1: Examples of Column Chromatography Conditions for Quinoline Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Elution Details | Reference |

|---|---|---|---|---|

| 2,4-dihydroxy-3-(indol-2-)-yl-quinoline | Merck silica gel 60 | Petroleum ether : Ethyl acetate (40:60) | Mobile phase used for purification after work-up. | researchgate.net |

| 2-chloro-7-methyl-3-formylquinoline derivatives | Silica gel | Ethyl acetate - Hexane | Used in different ratios as eluent. | researchgate.net |

| 4-hydroxy-2-quinolone analogues | Not specified | Ethyl acetate : Petroleum ether (1:1) | Resulted in a compound with an Rf value of 0.35. | nih.gov |

| Substituted 2,4-dichloro quinoline | Neutral alumina | Petroleum Ether (60-80°C) / Chloroform (B151607) | A short column was used to purify the chloroform extract. | heteroletters.org |

| 2-(4-Nitrophenyl)quinolin-4(1H)-one | Silica-gel | Hexane : Ethyl acetate (7:3) | Gradient elution was also mentioned as a general technique. | mdpi.com |

Elemental Analysis and Other Analytical Techniques

Elemental analysis is a crucial technique for the structural elucidation of newly synthesized this compound derivatives. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally found percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.netmdpi.com For example, derivatives of 3-formyl-2-mercaptoquinolines have been characterized using a Leco CHNS, model 932 analyzer. informahealthcare.com

This technique is rarely used in isolation. The structural characterization of these quinoline derivatives is typically supplemented by a suite of spectroscopic methods. These include:

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to provide detailed information about the molecular structure and the chemical environment of the atoms. researchgate.netinformahealthcare.com

Mass Spectrometry (MS): To determine the molecular weight of the compound.

The combination of elemental analysis with these spectroscopic techniques provides a comprehensive and definitive characterization of the synthesized molecules. researchgate.netinformahealthcare.com

Biological and Pharmacological Investigations of 2,4 Dihydroxy 3 Formylquinoline and Its Analogs

Anticancer and Cytotoxicity Studies

Quinoline (B57606) derivatives have emerged as a significant class of compounds in oncology research, demonstrating the ability to inhibit cancer cell proliferation through various molecular mechanisms. arabjchem.orgekb.eg

The anticancer effects of quinoline analogs are often mediated through the induction of programmed cell death, or apoptosis. One novel quinoline derivative, DFIQ, has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells. nih.gov Its mechanism involves the accumulation of reactive oxygen species (ROS), which leads to the downregulation of lysosome-associated membrane protein-2 (LAMP2), disrupting lysosomal function and triggering cell death. nih.gov The induction of apoptosis by quinoline derivatives can also be linked to the activation of key proteins in the apoptotic cascade. nih.gov For instance, the treatment of prostate cancer cells with 2',4'-dihydroxychalcone (B613834), a related flavonoid structure, leads to apoptosis through the activation of caspase-3/-7. nih.gov

In addition to apoptosis, cell cycle arrest is another critical mechanism. Treatment with 2',4'-dihydroxychalcone was found to arrest human prostate cancer cells in the G0/G1 phase of the cell cycle, preventing their progression into DNA synthesis and mitosis. nih.gov This arrest is associated with the upregulation of regulatory proteins like PTEN and p27Kip1. nih.gov Some quinoline derivatives may also exert their cytotoxic effects by interacting directly with DNA. Certain cyclopenta[b]quinoline-1,8-dione derivatives, for example, have been investigated as potential DNA intercalating agents, which involves reversibly inserting into the DNA structure, thereby disrupting cellular processes. nih.gov The broader class of quinoline compounds is also recognized for inhibiting key enzymes involved in cancer progression, such as topoisomerases and protein kinases. arabjchem.orgekb.eg

Analogs of 2,4-dihydroxy-3-formylquinoline have demonstrated cytotoxic activity against a diverse panel of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For example, a novel synthetic analog, AJ-418, which features a 5,8-quinolinedione (B78156) scaffold, showed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC₅₀ values in the low micromolar range. nih.gov Notably, this compound was found to be 4- to 5-fold less toxic to non-tumorigenic MCF-10A breast cells, indicating a degree of selectivity for cancer cells. nih.gov Another quinoline derivative, DFIQ, was effective against NSCLC cell lines H1299 and A549, with IC₅₀ values of 4.16 µM and 2.31 µM after 24 and 48 hours of treatment, respectively. nih.gov Furthermore, certain chalcones derived from natural precursors have shown high cytotoxicity against breast cancer lines, with IC₅₀ values as low as 3.30 µM against MCF-7 cells. mdpi.com

The following table summarizes the cytotoxic activities of various quinoline analogs against different cancer cell lines.

Table 1: Cytotoxicity of Quinoline Analogs Against Various Cancer Cell Lines

| Cell Line | Compound/Analog | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| Breast Cancer | |||

| MCF-7 | AJ-418 (Quinolinedione) | ~0.25 | nih.gov |

| MDA-MB-231 | AJ-418 (Quinolinedione) | ~0.25 | nih.gov |

| MCF-7 | Chalcone derivative 13 | 3.30 | mdpi.com |

| MCF-7 | Chalcone derivative 12 | 4.19 | mdpi.com |

| ZR-75-1 | Chalcone derivative 13 | 8.75 | mdpi.com |

| HTB-26 | Compound 1 (Oleoyl Hybrid) | 10 - 50 | researchgate.net |

| Lung Cancer | |||

| H1299 / A549 | DFIQ (Quinoline derivative) | 4.16 (24h) | nih.gov |

| Prostate Cancer | |||

| PC-3 | Compound 1 (Oleoyl Hybrid) | 10 - 50 | researchgate.net |

| Liver Cancer | |||

| HepG2 | Compound 1 (Oleoyl Hybrid) | 10 - 50 | researchgate.net |

| Colon Cancer | |||

| HCT116 | Compound 2 (Oleoyl Hybrid) | 0.34 | researchgate.net |

| HCT116 | Compound 1 (Oleoyl Hybrid) | 22.4 | researchgate.net |

The anticancer potential of quinoline derivatives also extends to their ability to modulate the activity of nuclear receptors. neuroquantology.comarabjchem.org These receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Upon binding with a ligand, they can directly regulate the expression of specific genes. The dysregulation of nuclear receptor signaling is a known factor in the development and progression of various cancers. Quinoline-based compounds are being investigated as ligands that can bind to these receptors and modulate their function, thereby influencing critical cellular processes like growth and differentiation in a therapeutically beneficial way. arabjchem.orgmdpi.com This modulation represents a promising strategy for developing targeted cancer therapies. mdpi.com

Antimicrobial Activities

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with many derivatives exhibiting potent activity against a wide range of pathogenic bacteria and fungi. nih.gov

Quinoline analogs have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov A study on quinoline-2-one derivatives revealed potent activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). nih.gov One of the most effective compounds, 6c, exhibited a minimum inhibitory concentration (MIC) of 0.75 µg/mL against both MRSA and VRE. nih.gov Other derivatives also showed efficacy, with MIC values ranging from 1.50 µg/mL to 6.0 µg/mL against these resistant pathogens. nih.gov Additionally, certain quinazoline-2,4-dione derivatives, which share structural similarities, have shown activity against Escherichia coli, with an inhibition zone of 15 mm and a MIC of 65 mg/mL, comparable to standard antibiotics. nih.gov

The investigation of quinoline derivatives has also yielded promising results in the search for new antifungal agents. nih.gov Studies have shown that these compounds possess activity against clinically relevant yeasts and molds. For instance, specific quinoline derivatives were tested against various Candida species, demonstrating anti-Candida action with MIC ranges between 25–50 μg/mL. nih.gov Other analogs showed selective efficacy against filamentous fungi (dermatophytes), with MICs between 12.5–25 μg/mL. nih.gov Quinoxaline derivatives, which are structurally related, have also been evaluated against a broad spectrum of fungi, including six Candida species and two Aspergillus species, further highlighting the potential of these nitrogen-containing heterocyclic scaffolds in combating fungal infections. researchgate.net

Table 2: Antimicrobial Activity of Quinoline and Related Analogs

| Microorganism | Compound Class/Analog | Activity / MIC | Source |

|---|---|---|---|

| Gram-Positive Bacteria | |||

| MRSA | Quinoline-2-one (6c) | 0.75 µg/mL | nih.gov |

| VRE | Quinoline-2-one (6c) | 0.75 µg/mL | nih.gov |

| MRSA | Quinoline-2-one (6l) | 1.50 µg/mL | nih.gov |

| VRE | Quinoline-2-one (6l) | 1.50 µg/mL | nih.gov |

| MRSE | Quinoline-2-one (6c) | 2.50 µg/mL | nih.gov |

| Gram-Negative Bacteria | |||

| Escherichia coli | Quinazoline-2,4-dione (13) | 65 mg/mL | nih.gov |

| Fungi | |||

| Candida spp. | Quinoline derivatives (2 & 3) | 25-50 µg/mL | nih.gov |

| Dermatophytes | Quinoline derivative (5) | 12.5-25 µg/mL | nih.gov |

| Candida albicans | Quinazoline-2,4-dione (3 & 9b) | 80 mg/mL | nih.gov |

| Cryptococcus neoformans | 2,3-dimethylquinoxaline | 9 µg/ml | researchgate.net |

Antimalarial Potential

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with established agents like chloroquine (B1663885) and mefloquine (B1676156) featuring this heterocyclic system. nih.govnih.gov Research into this compound and its derivatives has revealed promising antimalarial activity, often targeting the parasite's mitochondrial respiratory chain. nih.gov

A series of haloalkyl- and haloalkoxy-quinolones have demonstrated significant potency against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum, with IC50 values in the low nanomolar range. nih.gov For instance, 3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone exhibits an impressive IC50 value of 1.2 nM against D6 and Dd2 strains of the parasite. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of the parasite's cytochrome bc1 complex, a key component of the mitochondrial respiratory chain. nih.gov This is supported by the observation of cross-resistance with atovaquone, a known inhibitor of the cytochrome bc1 complex. nih.gov

Furthermore, certain quinolone derivatives have been found to exhibit a dual mechanism of action, targeting both the NADH:ubiquinone oxidoreductase (PfNDH2) and the cytochrome bc1 complex of P. falciparum. nih.gov This multi-target approach is considered advantageous in combating drug resistance. nih.gov The substitution pattern on the quinolone core plays a crucial role in determining the inhibitory specificity for these two enzymes. nih.gov For example, 2-aryl quinolones tend to be potent inhibitors of PfNDH2, while 3-aryl quinolones show strong inhibition of the bc1 complex. nih.gov

The antimalarial activity of 4-(1H)-quinolone derivatives is also influenced by the nature of the substituents at various positions. A study on 1,2-substituted 4-(1H)-quinolones revealed that the introduction of an aromatic ring at the C-2 position significantly contributes to their antiprotozoal activity. fao.org One of the most active compounds in this series, compound 5a, displayed an IC50 value of 90 nM against P. falciparum. fao.org

Table 1: Antimalarial Activity of Selected Quinolone Derivatives

| Compound | Target Strain(s) | IC50 (nM) | Reference |

| 3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone | P. falciparum (D6, Dd2) | 1.2 | nih.gov |

| Compound 5a (a 1,2-substituted 4-(1H)-quinolone) | P. falciparum | 90 | fao.org |

| Endochin | P. falciparum | - | nih.gov |

| HDQ (hydroxy-2-dodecyl-4-(1H)quinolone) | P. falciparum | - | nih.gov |

Antiviral and Anti-HIV Activities

The quinoline nucleus is a recognized pharmacophore in the design of antiviral agents, demonstrating activity against a broad range of viruses including Zika virus, Ebola virus, and Human Immunodeficiency Virus (HIV). nih.govnih.gov

In the context of anti-HIV research, quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds bind to an allosteric site on the HIV reverse transcriptase, an enzyme crucial for the conversion of viral RNA to DNA. nih.gov Molecular docking studies have shown that these derivatives can form hydrogen bonds and π-interactions with key amino acid residues in the NNRTI binding pocket, such as Lys101, Lys103, and Tyr188. nih.govresearchgate.net One particular derivative, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide, has shown promising anti-HIV activity against both HIV-1 and HIV-2. nih.govresearchgate.net

Furthermore, quinoline-1,2,3-triazole-aniline hybrids have been synthesized and evaluated for their anti-HIV-1 activity. mdpi.com Several compounds in this series exhibited potent in vitro activity against the wild-type HIV-1 subtype B, with one compound being nine-fold more active than the reference drug, azidothymidine (AZT). mdpi.com

Beyond HIV, quinoline derivatives have also shown potential against other viruses. For instance, certain 2,4-disubstituted quinazoline (B50416) derivatives have demonstrated potent in vitro activity against the influenza A virus (H1N1). nih.gov Additionally, some quinoline derivatives have been reported to inhibit dengue virus serotype 2 replication. semanticscholar.org More recently, quinoline-containing compounds have been designed as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral life cycle. researchgate.net

Table 2: Antiviral Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Virus | Target | Notable Findings | Reference(s) |

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide | HIV-1, HIV-2 | Reverse Transcriptase | Prudent anti-HIV activity | nih.govresearchgate.net |

| Quinoline-1,2,3-triazole-aniline hybrids | HIV-1 (subtype B) | Not specified | Some compounds more potent than AZT | mdpi.com |

| 2,4-disubstituted quinazolines | Influenza A (H1N1) | Not specified | Potent in vitro activity | nih.gov |

| Quinolone derivatives | Dengue virus serotype 2 | Not specified | Inhibition of viral replication | semanticscholar.org |

| Quinoline PLpro inhibitors | SARS-CoV-2 | Papain-like Protease | Potent inhibition and antiviral activity | researchgate.net |

Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. nih.gov The anti-inflammatory properties of these compounds have been evaluated in various in vitro and in vivo models. nih.gov

For instance, a series of novel quinoline derivatives bearing azetidinone scaffolds were synthesized and assessed for their anti-inflammatory and analgesic activities. nih.gov The study, which utilized the carrageenan-induced rat paw edema model, found that certain derivatives, such as 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one, exhibited significant anti-inflammatory effects. nih.gov The initial step in the synthesis of these compounds involved the formation of 2-chloro-3-formyl quinoline. nih.gov

The mechanism of anti-inflammatory action for some quinoline derivatives may involve the inhibition of key inflammatory mediators. For example, some derivatives have been shown to suppress the expression of pro-inflammatory cytokines such as interleukin (IL)-17A, IL-22, and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, certain quinoline derivatives have been investigated for their immunomodulatory properties. google.com These compounds have the potential to modulate the immune response, which could be beneficial in the treatment of various inflammatory and autoimmune diseases.

Enzyme Inhibition and Receptor Modulation

Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme in the de novo biosynthesis of pyrimidines and is a validated target for the treatment of cancer and autoimmune diseases. rsc.orgrsc.org Several quinoline derivatives have been identified as potent inhibitors of hDHODH. rsc.orgsigmaaldrich.com

One study identified a quinoline derivative, compound A9, as a particularly potent hDHODH inhibitor with an IC50 value of 9.7 nM. rsc.orgrsc.org The binding of this compound to the enzyme was confirmed through various techniques, including thermal shift assay, surface plasmon resonance, and X-ray crystallography. rsc.orgrsc.org The crystal structure revealed that the compound binds directly to the hDHODH active site. rsc.org Structure-activity relationship (SAR) analysis indicated that a carboxyl group at the R1 position, a bromine atom at the R2 position, and a para-alkyl-substituted phenyl group at the R5 position were favorable for potent hDHODH inhibition. rsc.org

Another structure-guided approach led to the discovery of potent quinoline-based hDHODH inhibitors, with one analog (compound 41) having an IC50 of 9.71 nM. nih.gov This research focused on creating new hydrogen-bonding interactions within the brequinar-binding pocket of the enzyme. nih.gov

The inhibition of hDHODH by these quinoline derivatives restricts the proliferation of rapidly dividing cells by depleting the pyrimidine (B1678525) pool necessary for DNA and RNA synthesis. rsc.orgnih.gov

Table 3: Inhibition of hDHODH by Selected Quinolone Derivatives

| Compound | IC50 (nM) | Key Structural Features for Activity | Reference(s) |

| Compound A9 | 9.7 | Carboxyl at R1, Bromine at R2, para-alkyl-substituted phenyl at R5 | rsc.orgrsc.org |

| Compound 41 | 9.71 | Quinoline-based analog | nih.gov |

| Compound 43 | 26.2 | Quinoline-based analog | nih.gov |

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for DNA replication, transcription, and repair. nih.gov As such, they are important targets for anticancer drugs. mdpi.com Quinoline derivatives have emerged as a promising class of topoisomerase inhibitors. nih.govacs.org

A novel class of quinoline-based topoisomerase I (Top1) inhibitors has been designed to overcome the limitations of camptothecin. acs.orgnih.gov One compound, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine (compound 28), was found to be a potent inhibitor of human Top1 with an IC50 value of 29 nM. acs.orgnih.gov This compound acts by trapping the Top1-DNA cleavage complex. acs.orgnih.gov

In another study, a series of 25 quinoline derivatives were synthesized and identified as Topo I inhibitors with potential applications in treating psoriasis, a chronic inflammatory skin disease. nih.gov The most potent analogs in this series demonstrated the ability to suppress the expression of inflammatory cytokines. nih.gov

Some pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com One compound, 2E, was particularly effective at inhibiting topoisomerase IIα activity. mdpi.com

Adenosine (B11128) receptors, particularly the A2A and A3 subtypes, are involved in various physiological processes and are considered therapeutic targets for a range of conditions, including inflammatory diseases. nih.govwikipedia.org

Research has shown that certain isoquinoline (B145761) and quinazoline urea (B33335) derivatives can act as antagonists for the human adenosine A3 receptor. nih.gov A structure-activity relationship study of these compounds indicated that substitution at specific positions on the quinazoline or isoquinoline ring could enhance A3 receptor affinity. nih.gov One compound, N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea (VUF5574), was identified as a potent and selective human adenosine A3 receptor antagonist with a Ki value of 4 nM. nih.gov

Furthermore, 4-methylquinazoline (B149083) derivatives have been identified as adenosine receptor antagonists, although they are generally non-selective. nih.gov Interestingly, the N3 nitrogen of the quinazoline ring was found to be necessary for recognition by the A2B adenosine receptor subtype. nih.gov

Protease and GTPase Inhibition

The ability of quinoline derivatives to inhibit various enzymes, including proteases and those involved in GTPase signaling pathways, has been a subject of significant research.

Substituted quinolines have emerged as a noteworthy class of noncovalent inhibitors of the human proteasome. nih.gov The 26S proteasome is a critical multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a key role in cellular homeostasis. Its inhibition is a validated strategy in cancer therapy. A screening of a diverse library of heterocyclic compounds identified certain substituted quinolines as inhibitors of the chymotrypsin-like (CT-L) activity of the proteasome. nih.gov For instance, a lead compound from this class demonstrated an IC50 value of 5.4 μM for the inhibition of the proteasome's chymotryptic-like proteolytic activity. nih.gov

Furthermore, quinoline-based macrocyclic derivatives have been developed as potent pan-genotypic inhibitors of the Hepatitis C Virus (HCV) NS3/4a protease. nih.govresearchgate.net This viral protease is essential for the replication of HCV. Molecular modeling studies have guided the design of these inhibitors, with modifications to the quinoline core aimed at enhancing interactions with the S2 subsite of the protease. nih.govresearchgate.net

While direct inhibition of GTPases by this compound has not been extensively documented, related structures have shown inhibitory activity against enzymes that modulate GTPase signaling. For example, bis-Schiff bases of 2,4-dihydroxyacetophenone have been synthesized and identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE-1 and PDE-3. nih.gov PDEs are crucial enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are involved in signaling pathways that include GTPase exchange factors. nih.gov Several of these synthesized derivatives exhibited excellent inhibitory activity, with IC50 values in the low micromolar to nanomolar range, surpassing the standard inhibitor suramin (B1662206) in some cases. nih.gov

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Substituted Quinolines | Human Proteasome (Chymotrypsin-like activity) | 5.4 μM (for lead compound) | nih.gov |

| Quinoline-based Macrocycles | HCV NS3/4a Protease | Potent pan-genotypic inhibition | nih.govresearchgate.net |

| Bis-Schiff Bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-1 (PDE-1) | 0.05 ± 0.11 to 8.02 ± 1.03 μM | nih.gov |

| Bis-Schiff Bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-3 (PDE-3) | Potent inhibition observed | nih.gov |

DNA Protection and Intercalation Mechanisms

The interaction of small molecules with DNA is a fundamental aspect of their potential therapeutic or toxic effects. Quinoline derivatives have been shown to interact with DNA through various mechanisms, including intercalation and protection against oxidative damage.

Studies on novel 2,4-dihydroxyquinoline disazo dyes have demonstrated their capacity for DNA protection. researchgate.net These derivatives are capable of chelating iron ions (Fe(II) and Fe(III)), which inhibits the production of free radicals through the Fenton reaction. researchgate.net Furthermore, these quinoline derivatives can intercalate into the DNA duplex and directly react with free radicals, thereby shielding the DNA from oxidative damage. researchgate.net Research has indicated that some of these compounds exhibit moderate to good DNA protection properties, with certain derivatives showing a high affinity for DNA binding. researchgate.net

The protective mechanism of some DNA-binding proteins involves forming a complex with DNA to physically shield it from damaging agents like oxidative free radicals. mdpi.com Similarly, small molecules like quinoline derivatives can offer protection. The ability of these compounds to intercalate into the DNA helix is a key aspect of this interaction. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural changes in the DNA.

While direct studies on this compound are limited, the broader class of 2,4-dihydroxyquinoline derivatives shows promise in DNA protection. The DNA protection activity of these compounds is an area of active investigation, with potential applications in mitigating DNA damage associated with various pathological conditions.

| Compound Type | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| 2,4-dihydroxyquinoline derived disazo dyes | Moderate to good DNA protection | Chelation of iron, inhibition of free radical production, DNA intercalation, reaction with free radicals | researchgate.net |

| 2,4-dihydroxyquinoline derived disazo dyes | High DNA binding affinity (for some derivatives) | Intercalation | researchgate.net |

Other Biological Activities (e.g., analgesic, antipyretic, neuroprotective)

Beyond enzyme inhibition and DNA interactions, quinoline derivatives have been investigated for a range of other important biological activities, including analgesic, antipyretic, and neuroprotective effects.

Analgesic and Antipyretic Activity: The quinoline scaffold is present in numerous compounds with demonstrated analgesic properties. While specific data on the antipyretic activity of this compound is not readily available, the broader class of quinoline derivatives has shown potential in pain management.

Neuroprotective Effects: The neuroprotective potential of quinoline derivatives is an area of growing interest. Oxidative stress, inflammation, and apoptosis are key pathological mechanisms in many neurodegenerative diseases. Certain quinoline analogs have shown promise in mitigating these processes.

For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated a neuroprotective effect in a rat model of cerebral ischemia/reperfusion. nih.gov This compound was found to reduce histopathological changes, decrease markers of oxidative stress, and inhibit inflammation and apoptosis. nih.gov The neuroprotective mechanism involves the modulation of the antioxidant defense system and the reduction of the inflammatory response. nih.gov

While direct experimental evidence for the neuroprotective effects of this compound is yet to be established, the known antioxidant and anti-inflammatory properties of the quinoline nucleus suggest that it could be a promising candidate for further investigation in the context of neurodegenerative disorders.

| Compound | Model | Observed Effects | Mechanism of Action | Reference |

|---|---|---|---|---|

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Rat model of cerebral ischemia/reperfusion | Reduced histopathological changes, decreased oxidative stress markers, inhibited inflammation and apoptosis. | Inhibition of oxidative stress, reduction of inflammatory response, modulation of antioxidant defense. | nih.gov |

Structure Activity Relationship Sar and Structure Toxicity Relationship Str Investigations

Impact of Substituent Position and Nature on Biological Activity

The biological activity of quinoline (B57606) derivatives is significantly influenced by the type and position of substituents on the quinoline ring. In the case of 2,4-dihydroxy-3-formylquinoline, the formyl group at the C-3 position and the hydroxyl groups at the C-2 and C-4 positions are critical determinants of its chemical reactivity and biological interactions. ijresm.comnih.gov

Role of the Formyl Group at C-3

The formyl group (CHO) at the C-3 position of the quinoline nucleus is a key functional group that can participate in various chemical reactions, including the formation of Schiff bases and other derivatives. This reactivity allows for the synthesis of a wide array of hybrid molecules with diverse pharmacological profiles. The electrophilic nature of the formyl group's carbon atom makes it a target for nucleophilic attack, a common mechanism in biological systems.

Influence of Hydroxyl Groups at C-2 and C-4

The hydroxyl (-OH) groups at the C-2 and C-4 positions are crucial for the molecule's activity. These groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. researchgate.netmdpi.com The presence of the 4-hydroxy group, in particular, is a common feature in many biologically active quinolinone derivatives. mdpi.com However, the hydroxyl group at the 4-position can also form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen in the quinolinone tautomer, which may modulate its interaction with external molecules. mdpi.com The antioxidant activity of phenolic hydroxyl groups is a well-established principle, and their presence in the quinoline scaffold can contribute to this effect. pjmhsonline.commdpi.comnih.gov Studies on other hydroxylated heterocyclic compounds have shown that the number and position of hydroxyl groups significantly influence their biological activities, including antioxidant and cytotoxic effects. mdpi.comnih.gov

Effects of Substitutions on the Benzo Portion

The benzo portion of the quinoline ring system offers a site for further structural modifications that can fine-tune the biological activity. researchgate.netnih.gov Substituents on this aromatic ring can alter the electronic properties, lipophilicity, and steric profile of the entire molecule. For instance, the introduction of halogen atoms like bromine has been shown to enhance the anti-cancer activity of certain benzo[g]quinoxaline (B1338093) derivatives. nih.gov The position of these substituents is also critical; for example, steric hindrance in benzo[h]quinoline (B1196314) compared to benzo[f]quinoline (B1222042) affects its metabolism to N-oxides. researchgate.net

Hybridization with Other Heterocyclic Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been effectively applied to quinoline derivatives to create novel compounds with enhanced or new biological activities. mdpi.com

Pyrazole (B372694): Hybrid molecules incorporating pyrazole and quinoline moieties have been synthesized and evaluated for their biological potential. For instance, 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids have demonstrated significant antimalarial activity. nih.govnih.gov

Furan (B31954): The furan ring system has been hybridized with various nitrogen-containing heterocycles, including quinoline derivatives, to generate compounds with anti-inflammatory and antioxidant properties. mdpi.commdpi.comresearchgate.net

Indole (B1671886): The combination of indole and quinoline scaffolds has been explored, with some resulting derivatives showing promising biological activities. researchgate.netnih.govnih.gov The synthesis of 2,4-dihydroxy-3-(indol-2-yl)-quinoline highlights a direct linkage between these two important heterocyclic systems. researchgate.net

Thiadiazole: The 1,3,4-thiadiazole (B1197879) nucleus is a well-known pharmacophore present in various medicinal agents. nih.govresearchgate.net Hybrid molecules containing both quinoline and 1,3,4-thiadiazole moieties have been synthesized and investigated for their antimicrobial activities. researchgate.netscilit.com

Pyrimidine (B1678525): Pyrimidine-quinolone hybrids have been developed as inhibitors of various biological targets, including human lactate (B86563) dehydrogenase (hLDHA) and have shown potential as anticancer agents. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For quinoline derivatives, QSAR studies have been instrumental in identifying key structural features required for specific biological effects, such as the inhibition of P-glycoprotein in cancer multidrug resistance. nih.gov These models use molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.comresearchgate.netnih.gov The development of 2D and 3D-QSAR models for quinoline derivatives has shown good predictive capacity for activities like antimalarial effects. mdpi.com

Structure-Toxicity Relationship (STR) Assessments and Off-Target Effects

While exploring the therapeutic potential of this compound derivatives, it is crucial to assess their potential toxicity. Structure-Toxicity Relationship (STR) studies aim to identify structural motifs associated with adverse effects. For quinoline derivatives, potential toxicity is a concern, as the parent benzo[f]quinoline is known to be an environmental pollutant with genetic effects. nih.gov However, the introduction of specific substituents can mitigate these toxic effects. For example, some quinoline derivatives have shown low cytotoxicity in vitro. nih.gov The evaluation of off-target effects is also a critical aspect of drug development to ensure the safety of a potential therapeutic agent.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G(d) and 6-311+G(d), have been widely applied to quinoline (B57606) derivatives to determine their optimized geometries, electronic properties, and reactivity. scirp.org

For 2,4-dihydroxy-3-formylquinoline, DFT calculations can elucidate key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. sid.ir The red regions on an MEP map indicate areas of high electron density, typically around electronegative atoms like oxygen, representing sites prone to electrophilic attack. Conversely, blue regions signify lower electron density, often around hydrogen atoms, indicating sites susceptible to nucleophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of the molecule. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. scielo.br For quinoline derivatives, the charge density in the HOMO and LUMO is often distributed across the quinoline ring system. nih.gov Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and chemical softness (S), can also be calculated from the HOMO and LUMO energies, offering further insights into the molecule's stability and reactivity. nih.govscielo.br

Table 1: Calculated Electronic Properties of a Quinolinone Derivative (Analogous Compound)

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.12 |

| Egap (HOMO-LUMO) | 5.73 |

| Electronegativity (χ) | 3.985 |

| Chemical Hardness (η) | 2.865 |

| Chemical Softness (S) | 0.349 |

Data adapted from a study on a substituted quinolinone derivative and is for illustrative purposes. scielo.br

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand within the active site of the target.

In the context of quinoline derivatives, molecular docking studies have been performed against various biological targets, including enzymes and receptors implicated in diseases like cancer and bacterial infections. nih.govnih.gov For this compound, a hypothetical docking study would involve selecting a relevant protein target and using a docking program (e.g., AutoDock, Glide) to predict its binding conformation and energy. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's active site. nih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the strength of the interaction. A more negative binding energy generally indicates a more stable protein-ligand complex. nih.gov These simulations can identify key amino acid residues that are crucial for the binding of the ligand, offering valuable information for the design of more potent and selective inhibitors. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative against a Protein Target

| Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Quinoline Derivative | -8.5 | TYR22, LYS45, SER123 |

| Reference Inhibitor | -9.2 | TYR22, LYS45, ASP121 |

This data is hypothetical and serves as an example of typical molecular docking results.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

ADMET prediction is a crucial step in the early stages of drug discovery, as it helps to assess the pharmacokinetic properties and potential toxicity of a compound. mdpi.com Various computational models and software, such as SwissADME and pkCSM, are used to predict these properties based on the molecule's structure.

For this compound, ADMET predictions would provide insights into its drug-likeness and potential as a therapeutic agent. Key parameters that are typically evaluated include:

Absorption: Predictions of oral bioavailability are often based on Lipinski's rule of five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are also assessed.

Distribution: The volume of distribution (VDss) and the extent of plasma protein binding are important for understanding how the compound distributes throughout the body.

Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it may be an inhibitor of these enzymes.

Excretion: The total clearance and renal clearance rates can be estimated.

Toxicity: Various toxicity endpoints can be predicted, such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (AMES test). researchgate.net

Table 3: Predicted ADMET Properties for a Quinoline Derivative

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| logP | 2.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Human Intestinal Absorption | High |

| AMES Toxicity | Non-mutagenic |

| hERG I Inhibitor | No |

This data is based on general predictions for drug-like quinoline derivatives and is for illustrative purposes. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, identifying the low-energy conformers is important as they are the most likely to be biologically active. scielo.br Computational methods can be used to perform a systematic or random search of the conformational space to identify stable conformers. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can be used to study the stability of a ligand-protein complex obtained from molecular docking. researchgate.netnih.gov An MD simulation of this compound bound to a protein target would reveal the flexibility of the ligand and the protein's active site, as well as the stability of the key interactions over time. nih.gov

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. nih.gov These simulations offer a deeper understanding of the binding dynamics and can help to refine the design of new drug candidates. researchgate.net

Emerging Applications and Future Research Directions

Development as Chemosensors and Functional Materials

The unique structural characteristics of 2,4-dihydroxy-3-formylquinoline, a derivative of the versatile 4-hydroxyquinolin-2-one and quinoline-2,4-dione scaffolds, position it as a promising candidate for the development of advanced chemosensors and functional materials. These parent compounds are known to be present in a variety of natural products and pharmaceutical agents. Some derivatives have shown potential as antioxidants, antidegradants, antifungal agents, UV absorbers, optical brighteners, and luminophores, which suggests their utility in modifying and protecting both natural and synthetic materials. researchgate.net

The electronic properties of the quinoline (B57606) ring system, combined with the reactive formyl group and the acidic hydroxyl groups, can be exploited for the design of selective and sensitive chemosensors. The formyl group, in particular, can readily undergo condensation reactions with various amines and hydrazines to form Schiff bases. This modularity allows for the facile synthesis of a diverse library of derivatives, each with tailored photophysical and electrochemical properties for the detection of specific analytes.

Catalytic Applications

The inherent reactivity of the this compound scaffold lends itself to various catalytic applications. The presence of both acidic (hydroxyl) and basic (quinoline nitrogen) sites within the same molecule suggests its potential as a bifunctional catalyst in organic transformations. For instance, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the hydroxyl groups can serve as hydrogen bond donors, facilitating reactions that require the simultaneous activation of multiple substrates. nih.gov

Furthermore, the formyl group can be oxidized or reduced to afford carboxylic acid or alcohol functionalities, respectively. These transformations open up possibilities for its use as a ligand in transition metal catalysis. The resulting derivatives can coordinate with metal centers, influencing their catalytic activity and selectivity in a variety of reactions, such as cross-coupling and condensation reactions. nih.gov The synthesis of related quinoline derivatives has been shown to be influenced by the choice of reactants and catalysts, with yields varying significantly. nih.gov

Prodrug Strategies and Drug Repurposing

The chemical scaffold of this compound offers significant opportunities for the implementation of prodrug strategies. Prodrugs are inactive compounds that are converted into their active forms within the body. The hydroxyl and formyl groups of this compound can be chemically modified to create ester, ether, or acetal (B89532) linkages. These linkages can be designed to be cleaved by specific enzymes or under certain physiological conditions, leading to the targeted release of the active drug molecule. This approach can improve the pharmacokinetic profile, reduce systemic toxicity, and enhance the therapeutic efficacy of a parent drug.

Drug repurposing, the identification of new uses for existing drugs, is another promising avenue. Given the broad spectrum of biological activities associated with quinoline derivatives, including anticancer, antibacterial, and anti-inflammatory properties, this compound and its analogues could be screened for new therapeutic applications. mdpi.comnih.gov Artificial intelligence and text mining of scientific literature can accelerate this process by identifying potential drug-target interactions and suggesting new therapeutic indications. nih.gov

Multi-Target Ligand Design

The development of ligands that can simultaneously modulate multiple biological targets is a growing area of interest in drug discovery for complex diseases. springernature.com The quinoline scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. mdpi.com The this compound core can be strategically functionalized to incorporate pharmacophoric features necessary for binding to different targets.